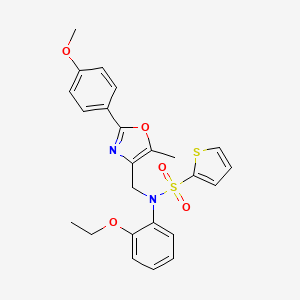

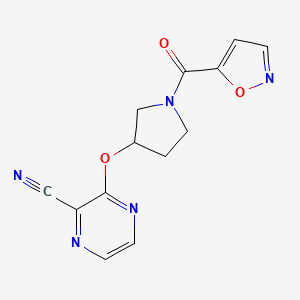

![molecular formula C18H26ClNO4S B2936727 (E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide CAS No. 1798416-28-0](/img/structure/B2936727.png)

(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Biological Potential and Enzyme Inhibition

Sulfonamide derivatives, including those with chlorophenyl and dioxolan-2-yl groups, have been synthesized and characterized for their biological potential. These compounds have been screened for their enzyme inhibition potential against AChE and BChE enzymes, revealing significant inhibitory activities. Molecular docking studies further support these findings, indicating these compounds' potential as therapeutic agents in treating conditions related to enzyme dysfunction (Kausar et al., 2019).

Antioxidant Properties

The antioxidant potential of synthesized sulfonamide compounds, including those related to the specified chemical structure, has been evaluated. Certain compounds demonstrated high antioxidant activities, suggesting their potential application in managing oxidative stress-related disorders (Kausar et al., 2019).

Molecular Structure and Docking Studies

The crystal structure and molecular docking studies of tetrazole derivatives related to sulfonamides have provided insights into the orientation and interaction of molecules within the active site of target enzymes, such as cyclooxygenase-2. These studies are crucial for understanding the molecular basis of the compounds' inhibitory activities and for the development of new therapeutic agents (Al-Hourani et al., 2015).

Protection of Ketones and Aldehydes

Research has also focused on the protection of ketones or aldehydes as 1,3-dioxolane derivatives, highlighting the role of sulfonamide compounds in synthetic organic chemistry. These methodologies facilitate the synthesis of complex molecules, potentially including pharmaceuticals (Hassner et al., 2012).

Asymmetric Synthesis

The compound has implications in asymmetric synthesis, specifically in nickel-catalyzed asymmetric Negishi cross-couplings. This process is vital for creating enantiomerically enriched products, a critical aspect of medicinal chemistry (Lou & Fu, 2011).

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-[4-(1,3-dioxolan-2-yl)-4-methylhexyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClNO4S/c1-3-18(2,17-23-12-13-24-17)10-4-11-20-25(21,22)14-9-15-5-7-16(19)8-6-15/h5-9,14,17,20H,3-4,10-13H2,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDAKIHMRRZGAF-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-[4-(1,3-dioxolan-2-yl)-4-methylhexyl]ethene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)

![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)

![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)